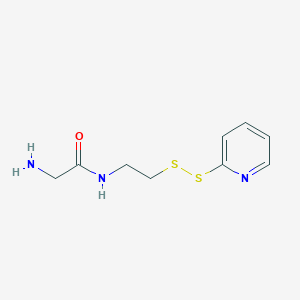

S-(2-Glycylamidoethyl)dithio-2-pyridine

Descripción general

Descripción

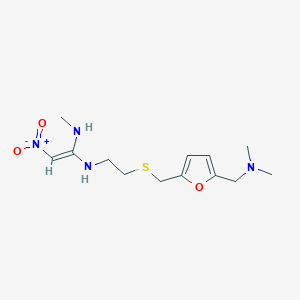

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty product for proteomics research . It has a molecular weight of 243.35 and a molecular formula of C9H13N3OS2 .

Synthesis Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine was synthesized for the purpose of identifying Asp or Glu residues that may contribute to the negative subsite . The purified ACh receptor from Torpedo californica was mildly reduced and reacted with S-(2-Glycylamidoethyl)dithio-2-pyridine .

Molecular Structure Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 disulfide, and 1 Pyridine .

Chemical Reactions Analysis

The cross-linker S-(2-[3 H]glycylamidoethyl)dithio-2-pyridine formed a disulfide bond with reduced αCys 192 /Cys 193 and an amide bond with an acidic residue in the δ subunit . The fully extended cross-linking moiety -NHCH 2 CONHCH 2 CH 2 S- is 0.9 nm long .

Physical And Chemical Properties Analysis

S-(2-Glycylamidoethyl)dithio-2-pyridine has a molecular weight of 243.35 and a molecular formula of C9H13N3OS2 . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 disulfide, and 1 Pyridine .

Aplicaciones Científicas De Investigación

Novel Phosphorescent Cyclometalated Organotin(IV) and Organolead(IV) Complexes: Research by Jia, Liu, Wang, and Wang (2003) in the field of organometallic chemistry has demonstrated that certain Sn(IV) and Pb(IV) complexes of 2,6-bis(2'-indolyl)pyridine exhibit blue-green fluorescent and orange-red phosphorescent emissions. This indicates the significant role of metal centers in enhancing phosphorescent emission, which is relevant in light-emitting devices and sensors (Jia et al., 2003).

Development of Complex Pyridines for Medical Applications: Gray, Wang, Brown, Kuai, and Schreiber (2008) have developed a novel synthesis method for complex pyridines. One of these inhibits neuregulin-induced neurite outgrowth, potentially impacting treatments for breast cancers and schizophrenia (Gray et al., 2008).

Photochemistry for Antimicrobial and Antifungal Activities: According to Reszka and Chignell (1994), UV irradiation of pyridine-2-thione and N-hydroxypyridine-2-thione in aqueous solutions generates free radicals. These radicals can be utilized for antimicrobial, antifungal, and cancer treatment applications (Reszka & Chignell, 1994).

Synthesis of 2,6-bis(pyrazolyl)pyridines for Biological Sensing: Halcrow (2005) discusses the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are seen as versatile terpyridine analogues with potential applications in biological sensing and iron complexes, demonstrating unusual spin-state transitions (Halcrow, 2005).

Degradation Mechanism of Pyridine in Drinking Water: Li, Yi, Yi, Zhou, and Wang (2017) researched the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. They found that this method effectively removes pyridine, primarily due to the oxidizing power of ozone and hydroxyl radicals, forming intermediate products and nitrate (Li et al., 2017).

Safety And Hazards

Direcciones Futuras

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty product for proteomics research . Its use in identifying Asp or Glu residues that may contribute to the negative subsite of the nicotinic acetylcholine (ACh) receptor suggests potential applications in further understanding the structure and function of this receptor .

Propiedades

IUPAC Name |

2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRVJLMXSOYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400278 | |

| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Glycylamidoethyl)dithio-2-pyridine | |

CAS RN |

137138-08-0 | |

| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

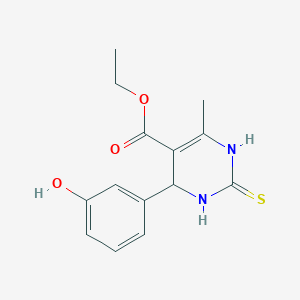

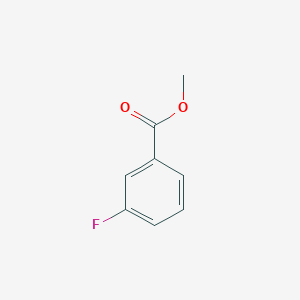

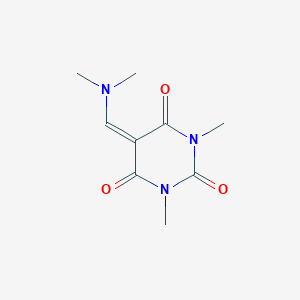

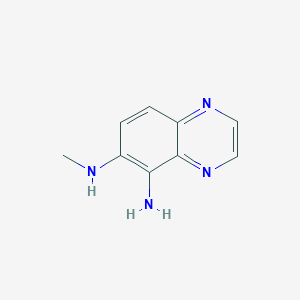

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.